Binding Affinity & Inactivation Kinetics vs. Decanal
2-Bromo-1-decanal binds to Vibrio harveyi luciferase with a dissociation constant (Kd) of 23 µM, falling within the same order of magnitude as the Km of the native substrate decanal (Km = 1.2–9 µM, depending on buffer conditions) [1][2]. However, whereas decanal binding is fully reversible, 2-bromo-1-decanal proceeds to covalent modification with an inactivation rate constant (k_inact) of 1 min⁻¹ at pH 6 and 23 °C [1]. This two-step mechanism—noncovalent recognition followed by irreversible alkylation—provides the probe with the ability to permanently trap the enzyme–substrate complex, a capability absent in all native aldehyde substrates and competitive aldehyde inhibitors.
| Evidence Dimension | Binding affinity and modification kinetics at the luciferase aldehyde site |
|---|---|
| Target Compound Data | Kd = 23 µM; k_inact = 1 min⁻¹ (pH 6, 23 °C) |
| Comparator Or Baseline | Decanal (native substrate): Km = 1.2–9 µM (pH and buffer dependent); fully reversible binding, no covalent modification |
| Quantified Difference | Kd of probe is 2.6–19× higher than Km of decanal, but probe achieves irreversible covalent attachment (k_inact = 1 min⁻¹) vs. zero covalent modification for decanal |
| Conditions | Vibrio harveyi luciferase (αβ dimer), pH 6, 23 °C; Km values from Holzman & Baldwin (1983) Biochemistry 22:2838-2846 |
Why This Matters
Researchers selecting an aldehyde-site probe must weigh the modest reduction in binding affinity against the unique gain of irreversible covalent trapping, which enables unambiguous assignment of active-site residues.
- [1] Fried A, Tu SC. Affinity labeling of the aldehyde site of bacterial luciferase. J Biol Chem. 1984;259(17):10754-10759. PMID: 6547953. View Source
- [2] Holzman TF, Baldwin TO. Reversible inhibition of the bacterial luciferase catalyzed bioluminescence reaction by aldehyde substrate: kinetic mechanism and ligand effects. Biochemistry. 1983;22(12):2838-2846. View Source
